molecular formula C5H10NO3P B14606295 2-Cyanoethyl methyl methylphosphonate CAS No. 58264-08-7

2-Cyanoethyl methyl methylphosphonate

Cat. No.: B14606295
CAS No.: 58264-08-7
M. Wt: 163.11 g/mol
InChI Key: OJTXYQRGEYSHGA-UHFFFAOYSA-N
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Description

2-Cyanoethyl methyl methylphosphonate is an organophosphorus compound with the molecular formula C5H10NO3P It is a derivative of methylphosphonate, characterized by the presence of a cyanoethyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl methyl methylphosphonate typically involves the reaction of methylphosphonic dichloride with 2-cyanoethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-cyanoethanol attacks the phosphorus atom, displacing a chloride ion. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl methyl methylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyanoethyl methyl methylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyanoethyl methyl methylphosphonate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phosphonate group can form stable complexes with metal ions. These interactions can influence biochemical pathways and cellular processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    Methylphosphonic acid: Lacks the cyanoethyl group, making it less versatile in certain reactions.

    Ethyl methylphosphonate: Similar structure but with an ethyl group instead of a cyanoethyl group.

    Dimethyl methylphosphonate: Contains two methyl groups attached to the phosphorus atom.

Uniqueness

2-Cyanoethyl methyl methylphosphonate is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and properties.

Properties

CAS No.

58264-08-7

Molecular Formula

C5H10NO3P

Molecular Weight

163.11 g/mol

IUPAC Name

3-[methoxy(methyl)phosphoryl]oxypropanenitrile

InChI

InChI=1S/C5H10NO3P/c1-8-10(2,7)9-5-3-4-6/h3,5H2,1-2H3

InChI Key

OJTXYQRGEYSHGA-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C)OCCC#N

Origin of Product

United States

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